1-Caffeoylquinic acid

概要

説明

1-O-カフェオイルキナ酸は、カフェオイルキナ酸ファミリーに属するフェノール化合物です。これらの化合物は、カフェ酸とキナ酸のエステル化によって形成されるエステルです。 それらはさまざまな植物に広く分布しており、抗酸化作用、抗炎症作用、抗がん作用など、重要な健康上の利点で知られています .

準備方法

1-O-カフェオイルキナ酸は、カフェ酸とキナ酸のエステル化によって合成できます。反応は通常、酸触媒を用いて行われ、制御された温度と圧力条件下で行われます。 工業生産方法では、コーヒー豆、アーティチョーク、その他のカフェオイルキナ酸が豊富な植物などの天然資源から化合物を抽出することがよくあります .

化学反応の分析

1-O-カフェオイルキナ酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、キノンや他の酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、化合物を対応するアルコールに変換することができます。

置換: 置換反応で一般的に使用される試薬には、ハロゲンや他の求電子剤があります。

科学研究への応用

1-O-カフェオイルキナ酸は、科学研究において幅広い用途を持っています。

化学: 分析方法の標準化合物として、および他のフェノール化合物の合成の前駆体として使用されます。

生物学: この化合物は、植物の防御機構における役割と抗酸化特性について研究されています。

医学: がん、糖尿病、心血管疾患などのさまざまな疾患の予防と治療の可能性を示しています。

科学的研究の応用

1-O-Caffeoylquinic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a standard compound for analytical methods and as a precursor for the synthesis of other phenolic compounds.

Biology: The compound is studied for its role in plant defense mechanisms and its antioxidant properties.

Medicine: It has shown potential in the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Industry: The compound is used in the food and beverage industry as a natural antioxidant and preservative .

作用機序

1-O-カフェオイルキナ酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗酸化活性: この化合物はフリーラジカルをスカベンジし、酸化ストレスを抑制します。

抗炎症活性: プロ炎症性サイトカインと酵素の産生を抑制します。

抗がん活性: この化合物は、さまざまなシグナル伝達経路を調節することにより、がん細胞のアポトーシスを誘導し、腫瘍の増殖を抑制します .

類似化合物との比較

1-O-カフェオイルキナ酸は、より大きなカフェオイルキナ酸ファミリーの一部であり、これには以下が含まれます。

クロロゲン酸(3-O-カフェオイルキナ酸): 強力な抗酸化特性で知られています。

4-O-カフェオイルキナ酸:

5-O-カフェオイルキナ酸: ネオクロロゲン酸として知られており、神経保護効果について広く研究されています。

ジカフェオイルキナ酸: 2つのカフェオイル基を持つ化合物であり、生物活性が強化されています

1-O-カフェオイルキナ酸は、その特定のエステル化位置のためにユニークであり、それはそのバイオアベイラビリティと生物活性を影響を与えます。

生物活性

1-Caffeoylquinic acid (1-CQA) is a member of the caffeoylquinic acids (CQAs) family, which are polyphenolic compounds derived from the phenylpropanoid pathway. These compounds have garnered significant attention due to their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This article aims to provide a detailed overview of the biological activity of 1-CQA, supported by research findings, case studies, and data tables.

Chemical Structure and Sources

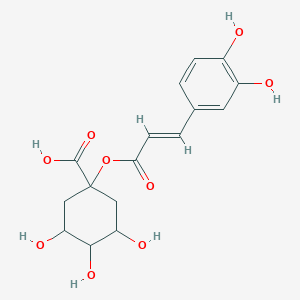

This compound is characterized by the presence of a caffeoyl group attached to quinic acid. Its chemical structure can be denoted as follows:

- Chemical Formula : CHO

- Molecular Weight : 286.24 g/mol

1-CQA is predominantly found in various plants, including coffee beans (Coffea arabica), artichokes (Cynara scolymus), and certain fruits like plums (Prunus domestica) .

Antioxidant Activity

1-CQA exhibits potent antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have demonstrated that 1-CQA can enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Study | Method | Findings |

|---|---|---|

| Hamed et al. (2020) | In vitro | Increased SOD and CAT activity in cell cultures treated with 1-CQA. |

| Nzekoue et al. (2020) | Animal model | Reduced malondialdehyde levels indicating decreased lipid peroxidation. |

| Trendafilova et al. (2020) | HPLC analysis | Significant scavenging of DPPH radicals by 1-CQA. |

Anti-inflammatory Effects

The anti-inflammatory properties of 1-CQA have been extensively studied. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). This activity suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Research indicates that 1-CQA may exert neuroprotective effects by modulating signaling pathways involved in neuronal survival and inflammation. A study utilizing Caenorhabditis elegans models showed that 1-CQA extended lifespan and improved healthspan by downregulating the insulin/insulin-like growth factor signaling pathway .

Table 2: Neuroprotective Activity of this compound

| Study | Model | Findings |

|---|---|---|

| Gray et al. (2014) | In vitro neurons | Reduced apoptosis in neuronal cells treated with oxidative stressors. |

| Metwally et al. (2020) | Animal model | Improved cognitive function in mice following treatment with 1-CQA. |

Antimicrobial Properties

1-CQA has demonstrated antibacterial and antiviral activities, making it a candidate for further research in infectious disease management. Studies have shown that it can inhibit the growth of various bacterial strains and reduce viral replication in certain contexts .

Table 3: Antimicrobial Activity of this compound

| Study | Pathogen | Findings |

|---|---|---|

| Liu et al. (2020) | Escherichia coli | Inhibition of bacterial growth at concentrations above 100 µg/mL. |

| Taira et al. (2014) | Influenza virus | Reduced viral RNA levels in infected cell cultures treated with 1-CQA. |

Case Study on Lifespan Extension

A notable study investigated the effects of caffeoylquinic acids on lifespan using C. elegans as a model organism. The results indicated that all tested caffeoylquinic acids, including 1-CQA, significantly extended the lifespan of wild-type worms, with enhanced body function metrics observed . This study highlights the potential for caffeoylquinic acids to influence aging-related pathways.

Ethnobotanical Applications

Traditional uses of plants containing 1-CQA have been documented in various ethnobotanical studies, where it has been utilized for its purported health benefits, including its role as an anti-inflammatory and antioxidant agent . These applications underscore the importance of integrating traditional knowledge with modern scientific research.

特性

IUPAC Name |

(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTUHAXUUFROTF-AVXJPILUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308334 | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928005-87-2 | |

| Record name | 1-Caffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-O-Caffeoylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。